Enhanced Lipophilicity vs. Unsubstituted Analog
The target compound exhibits a significantly higher calculated partition coefficient (XLogP3) compared to its direct unsubstituted analog. Increased lipophilicity within a moderate range (0–3) is a desirable attribute for enhancing passive membrane permeability and oral absorption in central nervous system (CNS) and oncology drug targets [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS 267876-25-5): XLogP3 = 0.2 |
| Quantified Difference | 4.5-fold increase (absolute difference of +0.7 log units) |
| Conditions | Computed by XLogP3 3.0, PubChem 2021/2024 release. Standardized in silico prediction model. |
Why This Matters
A 0.7 log unit increase in XLogP falls within a range known to markedly improve passive transcellular permeability, which is critical for researchers designing cell-permeable probes or oral drug candidates.
- [1] PubChem Compound Summary for CID 117704398. XLogP3-AA value: 0.9. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 12096224. XLogP3-AA value: 0.2. National Center for Biotechnology Information. View Source
